Home > Products > Screening Compounds P130808 > Sodium dihomo-gamma-linolenate
Sodium dihomo-gamma-linolenate - 65881-87-0

Sodium dihomo-gamma-linolenate

Catalog Number: EVT-3181388
CAS Number: 65881-87-0
Molecular Formula: C20H33NaO2
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Classification and Source

Sodium dihomo-gamma-linolenate is classified as a small molecule and is primarily derived from the metabolism of linoleic acid. It belongs to the family of omega-6 fatty acids and is a precursor for bioactive lipids such as prostaglandins. Dihomo-gamma-linolenic acid itself is produced in vivo through the enzymatic conversion of gamma-linolenic acid via Δ6-desaturase and Δ6-elongase enzymes .

2. Synthesis Analysis

The synthesis of sodium dihomo-gamma-linolenate can be achieved through various methods, including:

  • Biotechnological Production: Engineered strains of microorganisms, such as Aspergillus oryzae, have been utilized to produce dihomo-gamma-linolenic acid by manipulating fermentation conditions. This involves the overexpression of specific desaturase and elongase genes to enhance the conversion of linoleic acid to gamma-linolenic acid and subsequently to dihomo-gamma-linolenic acid .
  • Chemical Synthesis: Although less common, chemical synthesis routes can involve the direct modification of fatty acids through reactions such as alkylation or esterification, followed by purification steps to obtain the sodium salt form.

Technical Parameters

  • Fermentation Conditions: Optimal production conditions include maintaining pH levels around 6.0, using sodium nitrate as a nitrogen source, and controlling temperature and aeration rates during submerged fermentation .
3. Molecular Structure Analysis

Sodium dihomo-gamma-linolenate has the following structural characteristics:

  • Chemical Formula: C20_{20}H34_{34}O2_2 (for dihomo-gamma-linolenic acid), with sodium as a counterion.
  • Molecular Weight: Approximately 306.48 g/mol.
  • Structure: It features three double bonds located at positions 8, 11, and 14 on a 20-carbon chain, classifying it as an omega-6 fatty acid.

The presence of these double bonds contributes to its reactivity and biological activity, particularly in eicosanoid synthesis .

4. Chemical Reactions Analysis

Sodium dihomo-gamma-linolenate participates in several important biochemical reactions:

Key Reactions

  • Conversion to prostaglandins via COX enzymes.
  • Formation of hydroxy fatty acids through lipoxygenase pathways.
5. Mechanism of Action

The mechanism of action for sodium dihomo-gamma-linolenate primarily revolves around its role in modulating inflammation and cellular proliferation:

  • Anti-inflammatory Effects: Prostaglandins derived from dihomo-gamma-linolenic acid are known to exert anti-inflammatory effects compared to those derived from arachidonic acid, which often promote inflammation .
  • Cellular Signaling: The metabolites formed from dihomo-gamma-linolenic acid influence various signaling pathways involved in cell growth and differentiation. For instance, it can inhibit smooth muscle cell proliferation associated with cardiovascular diseases .
6. Physical and Chemical Properties Analysis

Sodium dihomo-gamma-linolenate exhibits several notable physical and chemical properties:

  • State: Typically found as a white powder or crystalline solid.
  • Solubility: Soluble in water due to the presence of sodium ions which enhance its hydrophilicity.
  • Stability: Sensitive to oxidation; thus, it should be stored under inert gas conditions or in dark containers.

Relevant Data

  • Melting Point: Not specifically documented but generally similar to other fatty acids.
  • Boiling Point: Not applicable due to decomposition before boiling.
7. Applications

Sodium dihomo-gamma-linolenate has several scientific applications:

  • Nutraceuticals: Used as a dietary supplement for its potential health benefits related to inflammation reduction and cardiovascular health .
  • Pharmaceuticals: Investigated for its role in developing anti-inflammatory drugs due to its ability to modulate eicosanoid biosynthesis .
  • Research Tool: Utilized in studies examining lipid metabolism and cell signaling pathways related to cancer and other proliferative diseases .
Introduction to Sodium Dihomo-γ-linolenate in Academic Research

Definition and Position within n-6 Polyunsaturated Fatty Acid Biochemistry

Sodium dihomo-γ-linolenate (NaDGLA) is the sodium salt form of dihomo-γ-linolenic acid (DGLA; 20:3n-6), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) featuring cis-double bonds at positions 8, 11, and 14 [1] [5]. Biochemically, DGLA occupies a pivotal branch point in the n-6 PUFA cascade: It is synthesized through elongation of γ-linolenic acid (GLA; 18:3n-6) via elongase-5 (ELOVL5) and serves as the immediate precursor to arachidonic acid (AA; 20:4n-6) through Δ5-desaturation [3] [7]. Unlike its metabolite AA, DGLA is a substrate for anti-inflammatory eicosanoid production. The salt form enhances DGLA’s stability and bioavailability for research applications, facilitating experimental studies on its biochemical functions [5] [10].

Table 1: Metabolic Position of DGLA in the n-6 PUFA Pathway

PrecursorEnzyme InvolvedProductBiological Significance
Linoleic acid (LA; 18:2n-6)Δ6-desaturase (FADS2)γ-Linolenic acid (GLA; 18:3n-6)Rate-limiting step; impaired in aging/disease
GLAElongase-5 (ELOVL5)DGLA (20:3n-6)Anti-inflammatory eicosanoid precursor
DGLAΔ5-desaturase (FADS1)Arachidonic acid (AA; 20:4n-6)Pro-inflammatory eicosanoid precursor
DGLACyclooxygenase (COX)Series-1 prostaglandins (e.g., PGE1)Vasodilatory, anti-aggregatory effects
DGLA15-Lipoxygenase (15-LOX)15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETrE)Inhibits AA-derived leukotriene synthesis

The LA:DGLA ratio in tissues reflects Δ6-desaturase efficiency, a key regulatory node in PUFA metabolism. Low activity of this enzyme—associated with aging, diabetes, and inflammatory states—reduces DGLA synthesis and shifts metabolic balance toward pro-inflammatory pathways [3] [9].

Historical Evolution of DGLA Research: From Lipid Biochemistry to Therapeutic Applications

DGLA research has evolved through distinct phases. Early work (1960s–1970s) focused on its role as a prostaglandin precursor. Seminal studies identified DGLA as the origin of prostaglandin E1 (PGE1), a potent vasodilator and platelet aggregation inhibitor [1] [4]. Kernoff et al. (1977) first demonstrated DGLA’s antithrombotic effects in humans, establishing its physiological relevance [1].

The 1980s–1990s saw mechanistic exploration of DGLA’s anti-inflammatory actions. Researchers discovered that 15-HETrE—a 15-lipoxygenase metabolite of DGLA—inhibits leukotriene B4 (LTB4) synthesis from AA, providing a molecular basis for its inflammation-modulating effects [1] [4]. Concurrently, technological advances enabled DGLA production via fungal fermentation (Mortierella alpina), overcoming its trace presence in natural sources [2] [7].

The 21st century marked a therapeutic expansion. Cancer cell studies revealed DGLA’s anti-proliferative effects via PGE1-induced cAMP signaling and tumor cell differentiation [4] [8]. In 2023, the first human intervention trial demonstrated oral DGLA (314 mg/day) significantly reduced pollen-induced allergic rhinitis symptoms—validating its clinical potential [2]. Recently, patent applications (2021) propose DGLA as a novel senolytic agent, highlighting its emerging role in aging research [6].

Table 2: Key Milestones in DGLA Research

EraMilestoneSignificance
1964Identification of PGE1 biosynthesis from DGLAEstablished DGLA as a bioactive lipid precursor
1977First report of DGLA’s antithrombotic effects in humansDemonstrated physiological relevance in cardiovascular function
1990sDevelopment of microbial (Mortierella) DGLA productionEnabled sufficient supply for clinical research
2000–2010Mechanistic studies on DGLA’s anti-cancer effectsLinked DGLA metabolites to tumor suppression pathways
2021Patent filing for DGLA as a senolytic (WO2021247594A1)Proposed novel role in cellular senescence clearance
2023First human RCT on DGLA for pollen allergyConfirmed clinical efficacy in allergic inflammation

Academic Significance: Bridging Metabolic Biochemistry and Disease Pathophysiology

DGLA’s academic significance lies in its dual role as a metabolic intermediary and a direct modulator of disease pathways. Its position at the crossroads of inflammation resolution, cellular proliferation, and senescence offers unique mechanistic insights:

  • Inflammation Resolution: DGLA competes with AA for COX and LOX enzymes, reducing pro-inflammatory eicosanoid production (PGE2, LTB4). Its metabolites PGE1 and 15-HETrE actively suppress neutrophil degranulation and T-cell proliferation, making DGLA a rare n-6 PUFA with net anti-inflammatory effects [1] [3] [8]. In allergic rhinitis, DGLA supplementation significantly reduced sneezing and nasal obstruction by inhibiting mast cell degranulation and IgE-mediated responses [2].

  • Metabolic Syndrome Links: Serum DGLA levels inversely correlate with insulin resistance and predict metabolic syndrome development. Paradoxically, DGLA accumulates in obesity due to impaired Δ5-desaturase activity, creating a complex "DGLA paradox" where elevated levels may reflect metabolic dysfunction rather than confer protection [3] [9].

  • Cardiovascular Implications: In elderly post-myocardial infarction patients, serum DGLA levels inversely correlated with all-cause mortality. Each standard deviation increase in DGLA reduced death risk by 53% (adjusted HR 0.47, 95% CI 0.26–0.84), independent of cod liver oil supplementation [9]. The LA:DGLA ratio—a marker of Δ6-desaturase efficiency—further predicted major adverse cardiovascular events.

  • Oncological Modulation: DGLA induces tumor cell apoptosis through PGE1-mediated cAMP/PKA signaling and downregulates COX-2 expression. Its free radical derivatives (e.g., 8-hydroxyoctanoate) synergize with chemotherapeutic agents like 5-fluorouracil in colon cancer models [4] [8].

Table 3: Contrasting Biological Effects of DGLA vs. AA-Derived Mediators

Mediator SourceKey MetabolitesPrimary Biological ActionsPathophysiological Impact
DGLA-derivedPGE1• Vasodilation• Platelet inhibition• cAMP-mediated growth suppressionAnti-atherogenic, anti-thrombotic, anti-proliferative
15-HETrE• Inhibition of 5-LOX• Reduction of LTB4 synthesisAnti-inflammatory, pro-resolution
AA-derivedPGE2• Vasoconstriction• Platelet aggregation• Pro-angiogenicPro-thrombotic, tumor progression
LTB4• Neutrophil chemotaxis• ROS productionTissue damage, chronic inflammation

Scope and Theoretical Framework for Current Research Initiatives

Contemporary DGLA research operates within three interconnected frameworks:

  • Metabolic Flux Analysis: Efforts focus on quantifying DGLA’s incorporation into membrane phospholipids and its kinetic conversion to downstream mediators. Stable isotope tracing (e.g., ¹³C-DGLA) combined with lipidomics reveals tissue-specific metabolism. Key questions address how DGLA accumulation in obesity affects eicosanoid flux and why Δ5-desaturase inhibition doesn’t consistently increase DGLA pools [3] [7].

  • Senescence and Aging: The 2021 senolytic patent (WO2021247594A1) posits DGLA selectively eliminates senescent cells via ferroptosis induction. Theoretical models propose DGLA peroxidation in senescent cells—which have diminished antioxidant capacity—generates lethal lipid peroxides. Current studies validate this in atherosclerosis and pulmonary fibrosis models [6].

  • Clinical Translation Gaps: Despite promising human trials (e.g., allergy, CVD), key hurdles persist: (1) Limited biomarkers for DGLA metabolic engagement; (2) Variable Δ6-desaturase activity affecting supplementation responses; (3) Insufficient data on DGLA’s effects relative to n-3 PUFAs. Research now prioritizes pharmacodynamic biomarkers like the PGE1/PGE2 ratio and LA:DGLA index to stratify responders [2] [9] [3].

Table 4: Current Research Frameworks in DGLA Science

Research FrameworkCore QuestionsMethodologies Employed
Metabolic Flux & Dynamics• How do tissue-specific DGLA pools impact eicosanoid balance?• What regulates DGLA partitioning between β-oxidation and incorporation?• ¹³C-isotope tracing• GC/MS lipidomics• Knockout models (FADS1/2, ELOVL5)
Senescence & Aging• Does DGLA induce selective ferroptosis in senescent cells?• Can DGLA clear senescence-associated secretory phenotype (SASP)?• Senescence biomarkers (p16, SA-β-gal)• Lipid peroxide quantification (MDA, 4-HNE)• Preclinical fibrosis models
Clinical Biomarker Validation• Is LA:DGLA ratio a robust marker of Δ6-desaturase activity?• Can PGE1/PGE2 ratios predict therapeutic response?• Prospective cohort studies• Serum/plasma phospholipid profiling• Correlative analyses with clinical endpoints

Properties

CAS Number

65881-87-0

Product Name

Sodium dihomo-gamma-linolenate

IUPAC Name

sodium;(8Z,11Z,14Z)-icosa-8,11,14-trienoate

Molecular Formula

C20H33NaO2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-;

InChI Key

SQGOEODKLMPIRQ-HPFCUAHCSA-M

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.